molecular formula C22H25N3O4 B2921601 N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892263-74-0

N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

カタログ番号: B2921601
CAS番号: 892263-74-0
分子量: 395.459
InChIキー: YLSZQRXCVASEPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide belongs to the quinazoline-dione family, a scaffold widely explored in medicinal chemistry due to its versatility in drug design. Its structure features a 1,2,3,4-tetrahydroquinazoline core with:

  • A pentyl chain at position 3, which enhances lipophilicity.
  • A 4-methoxybenzylcarboxamide group at position 7, contributing to electronic and steric effects.
  • Two ketone groups at positions 2 and 4, typical of quinazoline-dione derivatives.

特性

CAS番号

892263-74-0

分子式

C22H25N3O4

分子量

395.459

IUPAC名

N-[(4-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H25N3O4/c1-3-4-5-12-25-21(27)18-11-8-16(13-19(18)24-22(25)28)20(26)23-14-15-6-9-17(29-2)10-7-15/h6-11,13H,3-5,12,14H2,1-2H3,(H,23,26)(H,24,28)

InChIキー

YLSZQRXCVASEPB-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)NC1=O

溶解性

not available

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

  • **Formation of the Quinaz

生物活性

N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. Its unique structure and functional groups suggest significant potential for various biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on available research.

Structural Features

The compound features several notable structural characteristics:

  • Dioxo Groups : These contribute to the compound's reactivity and potential interactions with biological targets.
  • Carboxamide Moiety : This functional group is crucial for hydrogen bonding and can influence the compound's pharmacological properties.
  • Methoxybenzyl Substituent : The presence of the methoxy group may enhance solubility and modify biological interactions.

Anticancer Activity

Research has indicated that compounds within the quinazoline family exhibit significant anticancer properties. Specifically, studies have shown that derivatives similar to N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer).
  • IC50 Values : Some derivatives have demonstrated IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cell lines, comparable to established chemotherapeutics like doxorubicin (IC50 = 0.04 - 0.06 μmol/mL) .

The mechanisms by which N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
  • Induction of Apoptosis : It could activate apoptotic pathways in cancer cells.
  • Radical Scavenging Activity : Some studies indicate that related compounds possess DPPH radical-scavenging capabilities, which can contribute to their anticancer effects by reducing oxidative stress .

Antimicrobial Activity

In addition to its anticancer potential, there is emerging evidence suggesting that quinazoline derivatives may also exhibit antimicrobial properties. This is particularly relevant in light of increasing antibiotic resistance.

Case Studies

  • Study on Antimicrobial Efficacy : Research has shown that certain analogs of quinazoline derivatives demonstrate activity against resistant bacterial strains. While specific data on N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is limited, its structural similarities to known active compounds suggest potential efficacy .
  • Comparative Analysis : A comparative study highlighted that compounds with similar structural features exhibited varying degrees of antimicrobial activity depending on their substituents and functional groups.

Data Summary

Biological ActivityCell LineIC50 (μmol/mL)Reference
AnticancerA-5490.02 - 0.08
AnticancerHCT-1160.02 - 0.08
AntimicrobialVariousNot specified

類似化合物との比較

Comparative Analysis with Structural Analogs

The following table and discussion highlight key structural and functional differences between the target compound and similar quinazoline-dione derivatives from the evidence.

Table 1: Substituent Variations and Predicted Properties

Compound Name (Source) R3 Substituent N1 Substituent (Position 1) 7-Carboxamide Group Molecular Weight (g/mol) Predicted LogP*
Target Compound 3-pentyl Not explicitly defined N-(4-methoxybenzyl) ~431.5 (estimated) ~3.8
Compound 29 () 3-((3-(4-(3-acetamidophenyl)piperidin-1-yl)propyl)carbamoyl) 4-(3,4-difluorophenyl) 4-methoxybenzyl ester Not reported ~4.2
Compound 3-(4-methoxyphenyl) 1-{2-[(4-ethylphenyl)amino]-2-oxoethyl} N-(4-methylbenzyl) Not reported ~3.5
N-(2-Chlorobenzyl)-... () 3-(4-methylphenyl) 1-(3-nitrobenzyl) N-(2-chlorobenzyl) Not reported ~4.0
CAS 892259-70-0 () 3-(2-methoxyethyl) N-(4-(4-chlorophenoxy)phenyl) Integrated into core structure 465.9 ~3.2

*LogP values estimated using substituent contributions (higher values indicate greater lipophilicity).

Key Findings from Structural Comparisons

a. R3 Substituent Effects
  • The pentyl chain (target compound) provides greater lipophilicity compared to 2-methoxyethyl () or 4-methylphenyl (). This may enhance membrane permeability but reduce aqueous solubility .
b. N1 Substituent Diversity
  • The 3-nitrobenzyl group () is electron-withdrawing, which could destabilize the quinazoline ring compared to the electron-donating 4-methoxybenzyl (target compound). Nitro groups may also confer metabolic instability .
  • Difluorophenyl () and chlorophenoxy () substituents introduce halogen-based polarity, influencing solubility and target affinity .
c. 7-Carboxamide Modifications
  • The 4-methoxybenzyl group (target) balances lipophilicity and electronic effects, whereas 2-chlorobenzyl () increases hydrophobicity and may alter binding kinetics .

Implications for Drug Design

  • Lipophilicity vs. Solubility : Longer alkyl chains (e.g., pentyl) improve lipid bilayer penetration but may require formulation adjustments for bioavailability.
  • Electronic Effects : Methoxy and halogen substituents modulate electron density, impacting interactions with enzymatic active sites.
  • Steric Considerations : Bulky groups like piperidinylpropylcarbamoyl () may limit target engagement despite enhancing specificity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。